Ombitasvir - 1258226-87-7

Ombitasvir

Catalog Number: EVT-287900
CAS Number: 1258226-87-7
Molecular Formula: C50H67N7O8
Molecular Weight: 894.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ombitasvir, also known as ABT-267, is a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). [, ] It is classified as a direct-acting antiviral agent (DAA) and is a key component of multi-targeted therapies for HCV infection. [, , , ] Ombitasvir exhibits pan-genotypic activity, demonstrating effectiveness against various HCV genotypes. [, ] Its role in scientific research primarily focuses on its antiviral activity and mechanisms of action against HCV. [, ]

Future Directions
  • Optimizing Treatment Regimens: Continued research aims to refine treatment regimens involving ombitasvir, focusing on shortening treatment duration, minimizing side effects, and addressing specific patient populations, such as those with advanced liver disease or co-infections. []
  • Overcoming Resistance: Efforts are underway to develop strategies for overcoming ombitasvir resistance, potentially through combination therapies with other DAAs or novel antiviral agents targeting different HCV proteins. []
  • Exploring New Applications: The antiviral activity of ombitasvir against other viruses could be explored, potentially expanding its therapeutic potential beyond HCV. []

Paritaprevir

  • Compound Description: Paritaprevir is an NS3/4A protease inhibitor. It works by blocking the activity of the HCV NS3/4A protease, an enzyme essential for viral replication. Paritaprevir is often administered with Ritonavir, which acts as a pharmacokinetic enhancer, increasing Paritaprevir's exposure and duration of action [, , , , , , , , , , , , , , , , , , , , , , , , , ].
  • Relevance: Paritaprevir is highly relevant to Ombitasvir as they are often co-administered in combination therapies for HCV, particularly for genotype 1 infection. This co-formulation, sometimes referred to as the "2D regimen," demonstrates high efficacy in achieving sustained virological response (SVR) [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Ritonavir

  • Compound Description: Ritonavir is an HIV-1 protease inhibitor primarily used as a pharmacokinetic enhancer for other protease inhibitors, including Paritaprevir [, , , , , , , , , , , , , , , , , , , , , , , , , ]. It inhibits cytochrome P450 enzymes, particularly CYP3A4, responsible for the metabolism of many drugs, leading to increased plasma concentrations and prolonged half-lives of co-administered medications.
  • Relevance: Ritonavir is inherently linked to both Ombitasvir and Paritaprevir. It boosts Paritaprevir levels, allowing for effective dosing and enhancing the overall efficacy of the triple combination therapy with Ombitasvir [, , , , , , , , , , , , , , , , , , , , , , , , , ]. This combination (Ombitasvir/Paritaprevir/Ritonavir), frequently referred to as the “3D regimen,” has proven highly successful in treating HCV [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Dasabuvir

  • Compound Description: Dasabuvir is a non-nucleoside NS5B polymerase inhibitor [, , , , , , , , , , , , , , , , , , , , , , , , , ]. It hinders HCV replication by targeting the NS5B protein, which is crucial for viral RNA replication.
  • Relevance: Dasabuvir is directly related to Ombitasvir as they are components of the highly effective "3D regimen" for HCV treatment. This combination significantly increases SVR rates in patients infected with HCV genotype 1 [, , , , , , , , , , , , , , , , , , , , , , , , , ].
  • Compound Description: Sofosbuvir is a nucleotide NS5B polymerase inhibitor [, ]. It acts by interfering with the action of the HCV NS5B protein, a key enzyme in viral RNA replication, effectively suppressing HCV replication.
  • Relevance: While not part of the “3D regimen”, research explored combining Sofosbuvir with the Ombitasvir/Paritaprevir/Ritonavir combination for potential synergistic effects in HCV treatment []. This exploration highlights Sofosbuvir’s relevance in the context of developing potent multi-drug regimens for HCV.

Nirmatrelvir

  • Compound Description: Nirmatrelvir, a key component of the medication Paxlovid, is an orally administered antiviral medication that acts as a protease inhibitor, specifically targeting the main protease (Mpro) of SARS-CoV-2 [].
  • Relevance: Research has demonstrated that Nirmatrelvir, when combined with Ombitasvir, synergistically inhibits SARS-CoV-2 replication in vitro. This finding suggests a potential avenue for developing new combination therapies for COVID-19, leveraging the antiviral properties of both drugs [].

M23 (Dianiline)

  • Compound Description: M23 is a major metabolite of Ombitasvir in humans, formed through enzymatic amide hydrolysis [, ].

M29

  • Compound Description: M29 is a circulating metabolite of Ombitasvir, derived from the further metabolism of M23 via CYP2C8-mediated oxidation at the tert-butyl group [, ].

M36

  • Compound Description: Similar to M29, M36 is another circulating metabolite of Ombitasvir formed through the oxidative metabolism of M23, mainly mediated by CYP2C8 at the tert-butyl group [, ].

M37

  • Compound Description: M37 is a circulating human metabolite of Ombitasvir, though its formation pathway and specific relevance require further investigation [, ].
Source and Classification

Ombitasvir was developed by AbbVie and is classified as a direct-acting antiviral agent. It is specifically designed to target and inhibit the NS5A protein, which is essential for viral RNA replication and assembly. This compound has shown excellent potency, metabolic stability, and favorable pharmacokinetic properties, making it a significant player in HCV therapy .

Synthesis Analysis

Methods and Technical Details

The synthesis of ombitasvir involves several chemical reactions, including alkylation and carbamate formation. The process begins with the preparation of key intermediates, which are then combined to yield the final product. A notable method includes the use of dimethyl[(2S,5S)-1-(4-tert-butylphenyl)pyrrolidine-2,5-diyl]bis{benzene-4,1-diylcarbamoyl(2S)pyrrolidine-2,1-diyl[(2S)-3-methyl-1-oxobutane-1,2-diyl]})biscarbamate hydrate .

The synthesis requires careful control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze the purity of the synthesized compound.

Molecular Structure Analysis

Structure and Data

Ombitasvir has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula is C29H38N4O6C_{29}H_{38}N_{4}O_{6}, with a molecular weight of approximately 518.64 g/mol. Its structure includes pyrrolidine rings and carbamate moieties that are critical for its interaction with the NS5A protein .

The three-dimensional arrangement of atoms within ombitasvir can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformational flexibility and binding capabilities.

Chemical Reactions Analysis

Reactions and Technical Details

Ombitasvir undergoes several chemical reactions during its metabolism in the human body. The primary metabolic pathway involves enzymatic amide hydrolysis, leading to the formation of various metabolites such as M23 (dianiline) and others that are further processed via cytochrome P450 enzymes, primarily CYP2C8 .

The elimination of ombitasvir occurs mainly through fecal excretion (approximately 90% of the dose), with minimal renal excretion observed . Understanding these reactions is crucial for predicting drug interactions and optimizing therapeutic regimens.

Mechanism of Action

Process and Data

Ombitasvir exerts its antiviral effects by binding to the NS5A protein of HCV, inhibiting its function in viral replication. This inhibition disrupts the assembly of viral particles and prevents the virus from effectively replicating within host cells. Studies have shown that ombitasvir demonstrates high potency across various HCV genotypes, making it a valuable component in combination therapies for hepatitis C .

The mechanism involves both direct binding to NS5A and potentially altering the protein's conformation, thereby impairing its role in the viral life cycle.

Physical and Chemical Properties Analysis

Physical Properties

Ombitasvir is typically presented as a white to off-white powder with good solubility in organic solvents but limited solubility in water. The melting point ranges around 150-160 °C, indicating stability under standard storage conditions.

Chemical Properties

  • Molecular Formula: C29H38N4O6C_{29}H_{38}N_{4}O_{6}
  • Molecular Weight: 518.64 g/mol
  • Solubility: Soluble in organic solvents; poorly soluble in water
  • Stability: Stable under dry conditions; sensitive to moisture

These properties are essential for formulation development and ensuring optimal bioavailability when administered to patients .

Applications

Scientific Uses

Ombitasvir is primarily utilized in clinical settings for treating chronic hepatitis C infections. Its application extends beyond monotherapy; it is often combined with other antiviral agents like paritaprevir and dasabuvir to enhance therapeutic effectiveness against multiple HCV genotypes.

Research continues into its potential applications in other viral infections or as part of combination therapies targeting different aspects of viral replication or resistance mechanisms . Additionally, ongoing studies aim to explore its pharmacokinetics and dynamics further to optimize dosing strategies for various patient populations.

Properties

CAS Number

1258226-87-7

Product Name

Ombitasvir

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[[4-[(2S,5S)-1-(4-tert-butylphenyl)-5-[4-[[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]phenyl]pyrrolidin-2-yl]phenyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C50H67N7O8

Molecular Weight

894.1 g/mol

InChI

InChI=1S/C50H67N7O8/c1-30(2)42(53-48(62)64-8)46(60)55-28-10-12-40(55)44(58)51-35-20-14-32(15-21-35)38-26-27-39(57(38)37-24-18-34(19-25-37)50(5,6)7)33-16-22-36(23-17-33)52-45(59)41-13-11-29-56(41)47(61)43(31(3)4)54-49(63)65-9/h14-25,30-31,38-43H,10-13,26-29H2,1-9H3,(H,51,58)(H,52,59)(H,53,62)(H,54,63)/t38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

PIDFDZJZLOTZTM-KHVQSSSXSA-N

SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3CCC(N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Solubility

Soluble in DMSO.

Synonyms

ABT-267; ABT267; ABT 267; Ombitasvir; Viekira Pak.

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3CCC(N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[C@@H]3CC[C@H](N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.